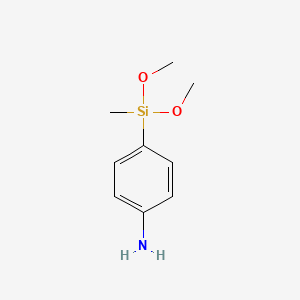

4-(Dimethoxy(methyl)silyl)aniline

Descripción

4-(Dimethoxy(methyl)silyl)aniline is a para-substituted aniline derivative featuring a dimethoxy(methyl)silyl group (-Si(CH₃)(OCH₃)₂) attached to the aromatic ring. This compound is notable for its hybrid organic-inorganic character, combining the reactivity of aniline with the silicon-based functional group.

Propiedades

Fórmula molecular |

C9H15NO2Si |

|---|---|

Peso molecular |

197.31 g/mol |

Nombre IUPAC |

4-[dimethoxy(methyl)silyl]aniline |

InChI |

InChI=1S/C9H15NO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 |

Clave InChI |

PEJIRIKCMRPHKT-UHFFFAOYSA-N |

SMILES canónico |

CO[Si](C)(C1=CC=C(C=C1)N)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxy(methyl)silyl)aniline typically involves the reaction of aniline with dimethoxymethylsilane under controlled conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Dimethoxy(methyl)silyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can convert it into simpler silane compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogenated compounds and strong bases are employed.

Major Products Formed: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives .

Aplicaciones Científicas De Investigación

4-(Dimethoxy(methyl)silyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.

Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals with improved efficacy and stability.

Industry: It serves as a coupling agent in the production of adhesives, sealants, and coatings, enhancing the adhesion properties of these materials

Mecanismo De Acción

The mechanism of action of 4-(Dimethoxy(methyl)silyl)aniline involves its interaction with various molecular targets. The dimethoxymethylsilyl group facilitates the formation of strong covalent bonds with inorganic surfaces, while the aniline group can engage in hydrogen bonding and π-π interactions with organic molecules. These interactions contribute to its effectiveness as a coupling agent and its potential in drug delivery systems .

Comparación Con Compuestos Similares

Structural and Electronic Effects

The electronic and steric properties of substituents on aniline derivatives significantly influence their reactivity and applications. Below is a comparative analysis:

Table 1: Substituent Effects and Key Properties

Key Observations :

- Electronically, the dimethoxy(methyl)silyl group acts as a moderate electron donor due to the σ-donating nature of the silicon-oxygen bonds, contrasting with strong electron-withdrawing groups like -CF₃ or -SO₂CH₃ .

- Steric hindrance is pronounced in silyl-substituted anilines, which can hinder nucleophilic reactions at the aromatic ring but promote crosslinking in polymer matrices .

Physical and Chemical Properties

- Stability : The dimethoxy(methyl)silyl group enhances hydrolytic stability compared to trialkoxysilyl groups, as evidenced by its use in moisture-resistant adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.